(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Overview
Description
CVT-3619 is a novel partial agonist of the A1 adenosine receptor. It is a derivative of adenosine, a naturally occurring purine nucleoside. CVT-3619 has been studied for its potential therapeutic applications in treating cardiometabolic diseases, including type 2 diabetes and dyslipidemia. The compound is known for its ability to inhibit lipolysis, thereby reducing plasma free fatty acid concentrations without significant cardiovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: CVT-3619 is synthesized through a series of chemical reactions involving the modification of adenosine. The key steps include the introduction of a 2-fluorophenylthio group and the formation of a cyclopentylamino moiety. The synthetic route typically involves the following steps:
Nucleophilic substitution: Introduction of the 2-fluorophenylthio group to the adenosine scaffold.
Cyclization: Formation of the cyclopentylamino group through a cyclization reaction.
Purification: The final product is purified using chromatographic techniques to obtain CVT-3619 with high purity
Industrial Production Methods: Industrial production of CVT-3619 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include reaction conditions, solvent selection, and purification methods to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: CVT-3619 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in CVT-3619.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of CVT-3619 with modified functional groups. These derivatives are studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
CVT-3619 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes such as lipolysis and cyclic AMP regulation.
Medicine: Explored as a potential therapeutic agent for treating cardiometabolic diseases, including type 2 diabetes and dyslipidemia.
Industry: Potential applications in the development of new drugs targeting adenosine receptors for various therapeutic indications .
Mechanism of Action
CVT-3619 exerts its effects by selectively binding to the A1 adenosine receptor on adipocytes (fat cells). This binding inhibits the enzyme adenylate cyclase, leading to a reduction in cyclic AMP levels. The decrease in cyclic AMP results in the inhibition of lipolysis, thereby reducing the release of free fatty acids into the bloodstream. This mechanism helps in lowering plasma free fatty acid concentrations and improving insulin sensitivity .
Comparison with Similar Compounds
N6-cyclopentyladenosine (CPA): A full agonist of the A1 adenosine receptor, used as a reference compound in studies.
N6-cyclopentyl 5’-N-ethylcarboxamidoadenosine (CP-NECA): Another adenosine receptor agonist with high selectivity for the A1 receptor.
GR79236: A full agonist of the A1 adenosine receptor, studied for its potential in treating type 2 diabetes and cardiovascular diseases .
Uniqueness of CVT-3619: CVT-3619 is unique due to its partial agonist activity at the A1 adenosine receptor. Unlike full agonists, CVT-3619 selectively triggers only some of the physiological responses of receptor activation, depending on endogenous adenosine levels. This selective activation reduces the risk of off-target effects and cardiovascular side effects, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
618380-90-8 |
---|---|
Molecular Formula |
C21H24FN5O4S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H24FN5O4S/c22-11-4-1-2-7-15(11)32-8-14-17(29)18(30)21(31-14)27-10-25-16-19(23-9-24-20(16)27)26-12-5-3-6-13(12)28/h1-2,4,7,9-10,12-14,17-18,21,28-30H,3,5-6,8H2,(H,23,24,26)/t12-,13-,14-,17-,18-,21-/m1/s1 |
InChI Key |
IZRXENCTXNMAMI-DIJFLQFKSA-N |
SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
618380-90-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(6-((2-hydroxycyclopentyl)amino)purin-9-yl)-5-((2-fluorophenylthio)methyl)oxolane-3,4-diol CVT 3619 CVT-3619 CVT3619 GS-9667 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.